![molecular formula C19H13FN2 B1321112 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 2622-70-0](/img/structure/B1321112.png)

2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

概要

説明

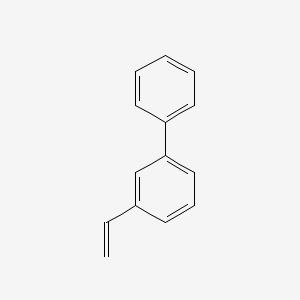

The compound "2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole" is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities. The presence of a fluorophenyl group may suggest potential for enhanced biological interactions due to the electronegative fluorine atom, which can influence the compound's binding to biological targets.

Synthesis Analysis

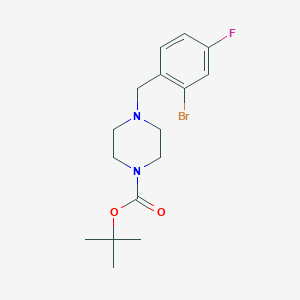

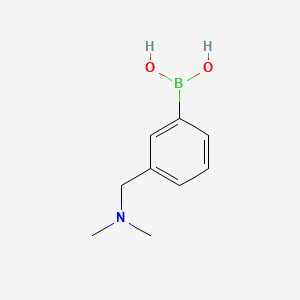

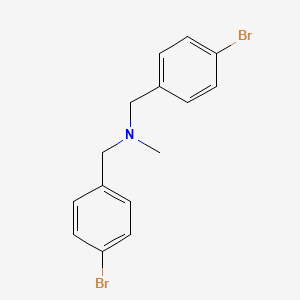

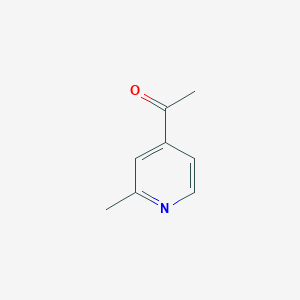

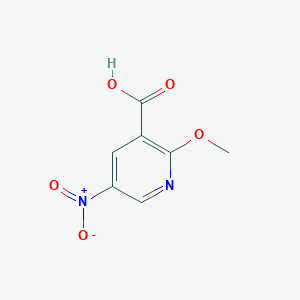

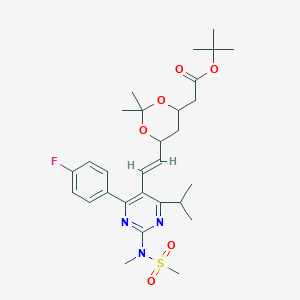

The synthesis of benzo[d]imidazole derivatives typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. In the case of fluorinated derivatives, specific synthetic routes may be employed to introduce the fluorine atom at the desired position. For example, the synthesis of fluorinated benzothiazoles, which are structurally similar to benzo[d]imidazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing for the production of pure target compounds with fluorine atoms at specific positions . Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination steps .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was determined using single-crystal X-ray diffraction, revealing the presence of intermolecular interactions that stabilize the crystal structure . These techniques can provide detailed information about the geometry, electronic structure, and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The presence of a fluorine atom can influence the reactivity of the compound, potentially leading to selective reactions at the fluorinated position. The chemical behavior of these compounds can be explored through experimental studies and theoretical calculations, such as density functional theory (DFT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, including their solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a fluorine atom can affect these properties by altering the compound's lipophilicity and electronic distribution. For example, the modification of the methoxy group to a carboxamide in a related compound led to changes in lipophilicity and improved pharmacokinetic and toxicological profiles . Additionally, molecular electrostatic potential (MESP) analysis can provide insights into the charge distribution within the molecule, which is relevant for understanding its interactions with biological targets .

科学的研究の応用

Antimicrobial Applications

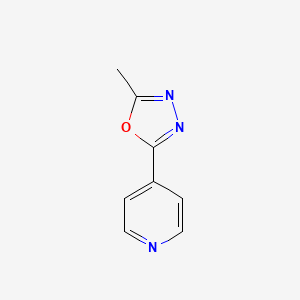

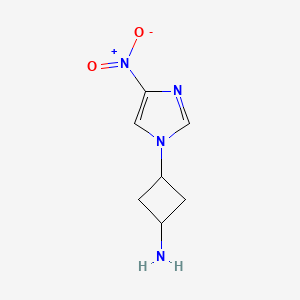

Azole derivatives, including those with imidazole and benzimidazole scaffolds like 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole, are significant in the pharmaceutical industry due to their wide range of activities and good tolerability. These compounds have shown potent antimicrobial activities, particularly as antifungal agents and against various bacteria. The structure-activity relationship and molecular docking studies of these azole derivatives have provided valuable insights for synthesizing novel azole compounds with desirable biological activities (Emami et al., 2022).

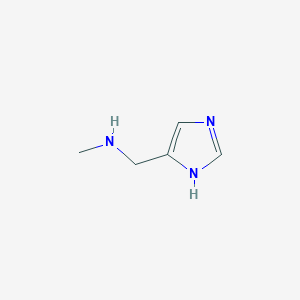

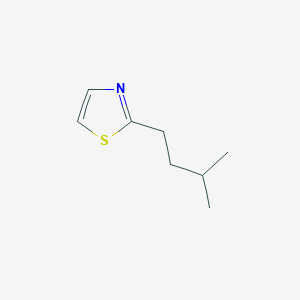

Synthesis and Transformation of Azoles

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been explored. These derivatives are used in the synthesis of imidazole and phosphorus halides, and their chemical properties involve modification reactions and reactions involving the disclosure of the azole ring. The synthetic derivatives of 1,3-azoles are components of various natural molecules and synthetic drugs, displaying a wide range of biological activities including insectoacaricidal, anti-blastic, sugar-lowering, and anti-exudative properties (Abdurakhmanova et al., 2018).

作用機序

Target of Action

The primary target of 2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is the α1β2γ2 GABA-A receptor . This receptor subpopulation is expressed in the basal ganglia region of the brain and plays a crucial role in various neurological functions .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) . It interacts preferentially with the α1/γ2 interface of the GABA-A receptor . This interaction enhances the receptor’s response to its neurotransmitter, gamma-aminobutyric acid (GABA), resulting in increased inhibitory effects on neuronal activity .

Biochemical Pathways

The compound’s action on the GABA-A receptor affects the GABAergic signaling pathway. By enhancing the inhibitory effects of GABA, it can influence various downstream effects related to neuronal excitability and neurotransmission . .

Pharmacokinetics

This suggests that the compound has good metabolic stability, which can positively impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of neuronal activity. By enhancing the inhibitory effects of GABA on the α1β2γ2 GABA-A receptor, it can potentially help tackle a variety of neurological dysfunctions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other substances that can interact with the GABA-A receptor, the physiological state of the neurons, and the specific characteristics of the neuronal environment.

Safety and Hazards

The compound was tested in HepG2 human hepatoma cells to assess its potential risk of toxicity . Both tested molecules did not induce any significant cytotoxic effect at concentrations up to 50 μM . These results suggest that the hepatotoxic effects may be lessened by modulation of the chemical structure .

将来の方向性

The interest in developing PAMs of GABA-A receptors has been fueled by clinical findings, which revealed that modulation of α1β2γ2 GABA-A receptors in the basal ganglia region can be used to mitigate neurological dysfunctions . These findings prompted the design of a series of 2-(4-fluorophenyl)-1-phenyl-1H-benzo[d]imidazoles with the goal of identifying new scaffolds that omit high metabolic vulnerability and therefore exert positive allosteric modulatory properties at GABA-A receptors .

特性

IUPAC Name |

2-(4-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYNVUQHFCCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609976 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2622-70-0 | |

| Record name | 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)

![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)